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Compound of Interest

Compound Name: N1-Methyl-5-methyl ara-uridine

Cat. No.: B12410469 Get Quote

For Immediate Release

Shanghai, China – December 7, 2025 – In a comprehensive technical guide released today,

the intricate chemical properties of N1-methylpseudouridine (m1Ψ), a cornerstone of modern

mRNA therapeutics, are laid bare for the scientific community. This whitepaper offers

researchers, scientists, and drug development professionals a detailed exploration of the core

chemical characteristics of m1Ψ, complete with quantitative data, in-depth experimental

protocols, and novel visualizations of its interactions within key biological pathways.

N1-methylpseudouridine, a modified nucleoside, has been pivotal in the success of mRNA

vaccines and therapies, lauded for its ability to enhance protein expression while mitigating

innate immune responses.[1] This guide synthesizes a wealth of technical information to

provide a foundational resource for those working to harness its therapeutic potential.

Core Chemical and Physical Properties
N1-methylpseudouridine (m1Ψ) is a methylated derivative of pseudouridine, where a methyl

group is attached at the N1 position of the uracil base.[2] This seemingly minor modification

has profound effects on its chemical behavior and biological activity.

Physicochemical Data
A compilation of key physicochemical data for N1-methylpseudouridine is presented below,

offering a quantitative basis for its application in formulation and drug development.
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Property Value Source(s)

Molecular Formula C₁₀H₁₄N₂O₆

Molar Mass 258.23 g/mol [2]

Solubility

    Water 26 g/L[3] [3]

    DMSO ≥20.65 mg/mL [4]

    Ethanol ≥20 mg/mL [4]

Stability

    Photostability

6.7-fold more photostable than

uridine following irradiation at

267 nm.[5]

[5]

    pH Stability

Exhibits pH-independent

reaction rates with bisulfite,

suggesting stability across a

range of pH values.[6]

[6]

    Thermal Stability

Incorporation of m1Ψ into RNA

duplexes leads to context-

dependent stabilization of base

stacking interactions.[7] High-

resolution melt analysis shows

that m1Ψ does not stabilize

mismatched RNA-duplex

formation to the same extent

as pseudouridine.[8]

[7][8]

Experimental Protocols
To facilitate reproducible research, this guide provides detailed methodologies for the synthesis

of N1-methylpseudouridine triphosphate and its incorporation into mRNA.
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Synthesis of N1-Methylpseudouridine-5'-Triphosphate
(m1ΨTP)
A chemoenzymatic approach has been developed for the efficient synthesis of m1ΨTP.[1][4]

This method offers high yields and sustainability.

Materials:

Acetonide-protected pseudouridine-5'-monophosphate (ΨMP)

Dimethyl sulfate

Saccharomyces cerevisiae uridine 5'-monophosphate kinase

Escherichia coli acetate kinase

ATP

Acetyl phosphate

Appropriate buffers and reaction vessels

Methodology:

N1-methylation: Selectively methylate acetonide-protected ΨMP at the N1 position using

dimethyl sulfate.[1][4]

Enzymatic Phosphorylation (Step 1): Utilize Saccharomyces cerevisiae uridine 5'-

monophosphate kinase for the ATP-dependent phosphorylation of the methylated ΨMP to its

diphosphate form (m1ΨDP).[1]

Enzymatic Phosphorylation (Step 2): Employ Escherichia coli acetate kinase to catalyze the

final phosphorylation step to yield N1-methylpseudouridine-5'-triphosphate (m1ΨTP). This

enzyme also serves to regenerate ATP using acetyl phosphate.[1]

Purification: Purify the resulting m1ΨTP using appropriate chromatographic techniques to

achieve high purity (>99.5%).[9]
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In Vitro Transcription (IVT) of m1Ψ-Modified mRNA
The incorporation of m1Ψ into mRNA is achieved through in vitro transcription using a DNA

template and a suitable RNA polymerase, typically T7 RNA polymerase.[10][11]

Materials:

Linearized DNA template containing the gene of interest downstream of a T7 promoter

T7 RNA polymerase

N1-methylpseudouridine-5'-triphosphate (m1ΨTP)

ATP, GTP, CTP

RNase inhibitors

Reaction buffer (containing MgCl₂, DTT, etc.)

DNase I

Purification columns

Methodology:

Reaction Setup: In an RNase-free environment, combine the linearized DNA template, T7

RNA polymerase, RNase inhibitors, and the reaction buffer. Add ATP, GTP, CTP, and m1ΨTP

(in place of UTP).[12]

Transcription: Incubate the reaction mixture at 37°C for 2-4 hours.[12]

DNase Treatment: Add DNase I to the reaction mixture and incubate for 15-30 minutes at

37°C to digest the DNA template.

Purification: Purify the synthesized m1Ψ-modified mRNA using a suitable purification kit to

remove enzymes, unincorporated nucleotides, and other reaction components.

Quality Control: Assess the integrity and concentration of the purified mRNA using gel

electrophoresis and spectrophotometry.
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Impact on Key Signaling Pathways
The therapeutic efficacy of m1Ψ-modified mRNA is largely attributed to its ability to evade

innate immune detection and enhance translation. The following diagrams illustrate the pivotal

role of m1Ψ in modulating key signaling pathways.
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Caption: TLR7/8 Signaling Pathway Evasion by m1Ψ

Unmodified single-stranded RNA (ssRNA) is recognized by Toll-like receptors 7 and 8 (TLR7/8)

in the endosome, leading to a downstream signaling cascade that results in the production of

pro-inflammatory cytokines and type I interferons.[13] The incorporation of N1-

methylpseudouridine into the ssRNA sterically hinders its binding to TLR7/8, thereby evading

this innate immune recognition.[3]
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Caption: RIG-I Signaling Pathway Modulation by m1Ψ

Double-stranded RNA (dsRNA), often a byproduct of in vitro transcription, is a potent activator

of the cytosolic sensor RIG-I. This activation involves ATP hydrolysis and a conformational

change that allows RIG-I to interact with the mitochondrial antiviral-signaling protein (MAVS),

initiating an antiviral response.[14][15] The presence of N1-methylpseudouridine in RNA has

been shown to reduce the activation of RIG-I, contributing to the reduced immunogenicity of

modified mRNA.
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Caption: eIF2α-Mediated Translation Regulation by m1Ψ

The presence of dsRNA activates Protein Kinase R (PKR), which in turn phosphorylates the

eukaryotic initiation factor 2 alpha (eIF2α).[16][17] Phosphorylated eIF2α leads to a general

shutdown of protein synthesis.[18] By reducing the activation of PKR, m1Ψ-modified mRNA
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helps to prevent this translational repression, leading to enhanced and sustained protein

expression.[19][20]

This technical guide serves as a critical resource for the scientific community, providing a

deeper understanding of the chemical properties of N1-methylpseudouridine and its pivotal role

in the advancement of mRNA-based technologies. The detailed data and protocols within are

intended to empower further innovation in the development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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